molecular formula C16H14FN5O2 B5963415 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B5963415
M. Wt: 327.31 g/mol
InChI Key: NYYLTSLRSLVXGW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the acetamide backbone and a substituted phenyl ring with methoxy and tetrazole moieties. The tetrazole group, a nitrogen-rich heterocycle, enhances binding affinity in medicinal chemistry due to its ability to mimic carboxylic acid bioisosteres while improving metabolic stability . The methoxy group at the para position of the phenyl ring likely contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-24-15-7-6-13(9-14(15)22-10-18-20-21-22)19-16(23)8-11-2-4-12(17)5-3-11/h2-7,9-10H,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYLTSLRSLVXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Acetamide: This step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.

    Introduction of the Methoxy Group: The next step involves the nitration of 4-fluoroacetanilide followed by reduction to form 4-fluoro-3-nitroaniline. This intermediate is then subjected to methylation using dimethyl sulfate to introduce the methoxy group.

    Tetrazole Formation: The final step involves the reaction of the methoxy-substituted intermediate with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The fluorophenyl and methoxy groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Implications

Compound Name Core Structure Key Substituents Functional Impact
Target Compound Acetamide 4-Fluorophenyl, 4-methoxy, 1H-tetrazol-1-yl Enhanced metabolic stability, potential kinase/bacterial enzyme inhibition
N-(3-Trifluoroacetyl-indol-7-yl) Acetamide () Acetamide Trifluoroacetyl, indole Improved electron-withdrawing effects for enzyme inhibition
CID-49671233 () Acetamide 4-Fluorophenyl, pyridazinone Molecular docking suggests kinase/receptor binding
2-{[4-Allyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide () Acetamide Allyl-triazole, trifluoromethylphenyl Sulfanyl group enhances thiol-mediated interactions

Key Observations :

  • Fluorine atoms (4-fluorophenyl) are common in analogs (e.g., ), improving lipophilicity and target affinity .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving heterocycle substitution (tetrazole) and acetamide coupling.
  • Yields for tetrazole-containing analogs (e.g., ) are moderate (65–80%), suggesting room for optimization .

Structure-Activity Relationship (SAR) Insights :

  • Tetrazole vs. Triazole : Tetrazoles (target compound) may outperform triazoles () in metabolic stability and binding .
  • Fluorine and Methoxy Synergy : The 4-fluorophenyl and 4-methoxy groups likely enhance target engagement through hydrophobic and π-π interactions .

Biological Activity

2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Fluorophenyl group : Enhances lipophilicity and biological activity.
  • Methoxy group : May influence receptor binding and solubility.
  • Tetrazole ring : Known for its ability to mimic carboxylic acids, facilitating interactions with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC17H16FN5O2
Molecular Weight341.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The tetrazole moiety allows it to mimic carboxylate groups, which can lead to the inhibition of enzyme activities or modulation of receptor functions. This interaction can result in various biological responses, such as anti-inflammatory effects and potential anticancer properties.

Key Mechanistic Insights

  • Enzyme Inhibition : The compound has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes treatment. The most potent derivative exhibited an IC50 value of 4.48 µM, indicating significant inhibitory activity .
  • Receptor Interaction : Studies suggest that tetrazole-containing compounds can enhance potency when interacting with G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to pain and inflammation .

Anticancer Properties

Research indicates that the compound exhibits cytotoxicity against various cancer cell lines. For instance, structural analogs have demonstrated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The presence of the tetrazole ring contributes to the anti-inflammatory properties observed in several studies. Compounds similar in structure have been noted for their ability to modulate inflammatory responses, potentially providing therapeutic benefits in conditions such as arthritis .

Case Study 1: PTP1B Inhibition

A study focusing on a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives highlighted the efficacy of these compounds in inhibiting PTP1B. Among them, NM-03 was identified as a lead molecule with promising in vivo activity .

Case Study 2: Anticancer Activity

Another investigation into structurally related compounds revealed significant cytotoxicity against multiple cancer cell lines. The presence of electron-donating groups was found to enhance activity, suggesting that modifications to the phenyl ring can optimize therapeutic efficacy .

Q & A

Basic Synthesis and Characterization

Q: What are the key synthetic steps and critical reagents for preparing 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide? A: The synthesis typically involves:

  • Step 1: Coupling of 4-fluoroacetophenone with a methoxy-substituted aniline precursor.
  • Step 2: Introduction of the tetrazole moiety via cycloaddition reactions using sodium azide and nitriles under acidic conditions.
  • Step 3: Final acetylation with acetic anhydride or acetyl chloride.
    Critical reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction) for intermediate steps .
    Key Analytical Techniques:
TechniquePurposeReference
NMR Confirm substitution patterns and purity
HPLC Monitor reaction progress
Mass Spectrometry Verify molecular weight and fragmentation

Advanced Synthesis Optimization

Q: How can researchers optimize reaction yields during scale-up synthesis? A: Yield optimization strategies include:

  • Continuous Flow Reactors: Enhance efficiency for multi-step reactions (e.g., tetrazole cycloaddition) by maintaining precise temperature control and reducing side reactions .
  • Catalytic Systems: Use palladium catalysts for coupling steps to improve regioselectivity.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while THF is optimal for reduction steps .

Structural Confirmation and Crystallography

Q: What methods are recommended for resolving ambiguities in the compound’s crystal structure? A:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software for refinement, particularly SHELXL for small-molecule structures. Key parameters include R-factor optimization (target < 0.05) and hydrogen-bonding network analysis .
  • Density Functional Theory (DFT): Compare computed and experimental bond lengths/angles to validate structural assignments .

Biological Activity and Assay Design

Q: How should researchers design assays to evaluate this compound’s neuropharmacological potential? A:

  • Target Selection: Prioritize receptors linked to the tetrazole moiety’s hydrogen-bonding capacity (e.g., metabotropic glutamate receptors, GABAA subtypes) .
  • Assay Conditions:
    • Use radioligand binding assays (e.g., [³H]-LY341495 for mGluR2 antagonism).
    • Control for nonspecific binding with excess cold ligand.
  • Data Interpretation: Apply the Cheng-Prusoff equation to calculate IC50 values from competition binding curves .

Resolving Contradictory Biological Data

Q: How can contradictory results in receptor affinity studies be addressed? A:

  • Variable Source Analysis: Check assay conditions (pH, temperature, buffer composition) that affect tetrazole protonation states and receptor binding .
  • Orthogonal Assays: Validate findings using electrophysiology (e.g., patch-clamp for ion channel targets) and calcium imaging for GPCR activity .
  • Structural Modifications: Synthesize analogs (e.g., methyl-tetrazole) to isolate contributions of specific functional groups .

Structure-Activity Relationship (SAR) Studies

Q: What structural features of this compound are critical for its bioactivity? A:

Functional GroupRole in BioactivityExample Modification
Tetrazole Hydrogen-bond acceptor; enhances receptor binding affinityReplacement with carboxylate reduces potency
4-Fluorophenyl Lipophilic anchor for membrane penetrationFluorine substitution alters logP and bioavailability
Methoxy Group Electron-donating effect stabilizes aromatic interactionsDemethylation decreases metabolic stability

Stability and Degradation Analysis

Q: What methodologies assess this compound’s stability under physiological conditions? A:

  • Forced Degradation Studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor via LC-MS for degradation products .
  • Plasma Stability Assays: Incubate with human plasma (1–24 hrs) and quantify parent compound using UHPLC-QTOF .

Computational Modeling for Target Prediction

Q: How can molecular docking predict this compound’s interactions with unexplored targets? A:

  • Target Libraries: Screen against Protein Data Bank (PDB) entries (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Glide .
  • Pharmacophore Mapping: Align tetrazole and acetamide groups with known active sites (e.g., COX-2 inhibitors) .

Analytical Challenges in Purity Assessment

Q: How can trace impurities from synthesis be identified and quantified? A:

  • 2D-LC-MS/MS: Separate co-eluting impurities using orthogonal chromatography (e.g., HILIC + reversed-phase).
  • NMR with Cryoprobes: Detect impurities at <0.1% levels via <sup>19</sup>F NMR (fluorine-specific detection) .

Advanced Applications in Drug Development

Q: What preclinical models are suitable for evaluating this compound’s therapeutic potential? A:

  • In Vivo Models:
    • Neuropathic Pain: Chronic constriction injury (CCI) in rodents to assess analgesic efficacy .
    • Anxiety: Elevated plus maze (EPM) and marble-burying tests .
  • PK/PD Studies: Use microdialysis to correlate plasma concentrations with CNS exposure .

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